molecular formula C9H9NO4 B046049 2-(2-Nitroethyl)benzoic acid CAS No. 115912-92-0

2-(2-Nitroethyl)benzoic acid

Cat. No. B046049
M. Wt: 195.17 g/mol
InChI Key: YDKWDBCIPCCQBA-UHFFFAOYSA-N
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Description

2-(2-Nitroethyl)benzoic acid is an organic compound . It is a derivative of benzoic acid, which is an aromatic carboxylic acid . The compound consists of a carboxyl group attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of 2-(2-Nitroethyl)benzoic acid involves a carboxyl group and a nitro group . The decomposition reaction of nitroethyl benzoate has been studied using the Molecular Electron Density Theory (MEDT) using DFT methods at the B3LYP/6-31G(d) computational level .


Chemical Reactions Analysis

The decomposition reaction of nitroethyl benzoate yielding nitroethylene and benzoic acid has been studied . This reaction takes place through a one-step mechanism . The reaction begins through the synchronous rupture of the O–C and C–H single bonds of nitroethyl benzoate .

Scientific Research Applications

Other Applications

2.4.6-Trihydroxybenzoic Acid-Catalyzed Synthesis of Benzoxazoles

In organic synthesis, 2-(2-Nitroethyl)benzoic acid has been employed as a catalyst for the synthesis of benzoxazoles from oxidative coupling reactions. Kumazawa and colleagues reported this method, which utilizes 2-aminophenol and benzylamine as starting materials .

Trans-Sialidase Inhibition for Anti-Chagas Drugs

In the field of medicinal chemistry, researchers have designed benzoic acid derivatives as trans-sialidase (TS) inhibitors for anti-trypanosomal agents. These compounds show promise in combating Chagas disease, a significant public health concern in developing countries .

Safety And Hazards

The safety data sheet for benzoic acid indicates that it is harmful if swallowed . It causes skin irritation and serious eye damage . It also causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life .

properties

IUPAC Name

2-(2-nitroethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-9(12)8-4-2-1-3-7(8)5-6-10(13)14/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKWDBCIPCCQBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557545
Record name 2-(2-Nitroethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Nitroethyl)benzoic acid

CAS RN

115912-92-0
Record name 2-(2-Nitroethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
FM Hauser, VM Baghdanov - The Journal of Organic Chemistry, 1988 - ACS Publications
21 3. FBuO" the o-toluamide 17, followed by reaction of the anion with the benzaldehyde 18, gave the 3-phenyl-3, 4-dihydrobenzopyran-l-one 19 in 13% yield. 10 This approach was …
Number of citations: 53 pubs.acs.org
RH Fischer, HM Weitz - Synthesis, 1980 - thieme-connect.com
This article is concerned with 2-nitroketones and 2-nitro-1, 3-diketones which, apart from substituents, double bonds, and hetero-atoms, can, in most cases, be represented by the …
Number of citations: 46 www.thieme-connect.com
SR Naik - 1967 - ruor.uottawa.ca
In the Introduction to this thesis, some general renmarks on the significance of the chemistry of aliphatic nitro conmpounds will be followed by a brief review of some synthetic methods …
Number of citations: 2 ruor.uottawa.ca

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